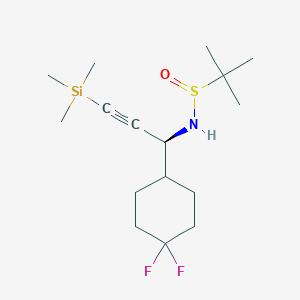
(S)-N-((S)-1-(4,4-Difluorocyclohexyl)-3-(trimethylsilyl)prop-2-yn-1-yl)-2-methylpropane-2-sulfinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-N-((S)-1-(4,4-Difluorocyclohexyl)-3-(trimethylsilyl)prop-2-yn-1-yl)-2-methylpropane-2-sulfinamide: Difluorocyclohexylsulfinamide , is a chiral sulfinamide compound. Let’s break down its structure:
- The central core consists of a cyclohexyl ring with two fluorine atoms at the 4-position.
- Attached to the cyclohexyl ring, we have a prop-2-yn-1-yl group, which contains a silicon atom (trimethylsilyl group).
- The sulfinamide moiety is connected to the prop-2-yn-1-yl group, contributing to the compound’s chirality.
Preparation Methods
Synthetic Routes: Several synthetic routes exist for the preparation of Difluorocyclohexylsulfinamide. One common approach involves the following steps:
Cyclohexyl Fluorination: Start with cyclohexane and introduce fluorine atoms at the 4-position using a fluorinating agent (e.g., N-fluorobenzenesulfonimide).
Alkyne Functionalization: Convert cyclohexyl fluoride to the corresponding alkyne (prop-2-yn-1-yl) using a base (e.g., potassium hydroxide).
Sulfinamide Formation: React the alkyne with a sulfinamide reagent (e.g., N-phenylsulfinylamine) to obtain Difluorocyclohexylsulfinamide.
Industrial Production: While academic research often focuses on small-scale synthesis, industrial production typically employs more efficient methods. Unfortunately, specific industrial-scale processes for this compound are not widely documented.
Chemical Reactions Analysis
Difluorocyclohexylsulfinamide participates in various chemical reactions:
Oxidation: The sulfinamide group can be oxidized to the corresponding sulfonamide.
Reduction: Reduction of the sulfinamide yields the amine.
Substitution: The fluorine atoms on the cyclohexyl ring can undergo substitution reactions.
Base-Catalyzed Rearrangements: The prop-2-yn-1-yl group may undergo rearrangements under basic conditions.
Common reagents include oxidants (e.g., m-CPBA), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines).
Scientific Research Applications
Difluorocyclohexylsulfinamide finds applications in various fields:
Asymmetric Synthesis: Its chirality makes it valuable for asymmetric transformations.
Medicinal Chemistry: Researchers explore its potential as a pharmacophore or building block.
Agrochemicals: It may serve as a precursor for crop protection agents.
Materials Science: Incorporation into polymers or materials with specific properties.
Mechanism of Action
The compound’s mechanism of action depends on its specific application. For instance:
- In medicinal chemistry, it could target specific enzymes or receptors.
- In asymmetric synthesis, it acts as a chiral auxiliary, influencing stereochemistry.
Comparison with Similar Compounds
Difluorocyclohexylsulfinamide stands out due to its unique combination of a cyclohexyl ring, fluorine atoms, and sulfinamide functionality. Similar compounds include other sulfinamides, but few possess the same structural features.
Properties
Molecular Formula |
C16H29F2NOSSi |
|---|---|
Molecular Weight |
349.6 g/mol |
IUPAC Name |
N-[(1S)-1-(4,4-difluorocyclohexyl)-3-trimethylsilylprop-2-ynyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C16H29F2NOSSi/c1-15(2,3)21(20)19-14(9-12-22(4,5)6)13-7-10-16(17,18)11-8-13/h13-14,19H,7-8,10-11H2,1-6H3/t14-,21?/m1/s1 |
InChI Key |
CQPISZLFCSMPNM-CKAQCJTGSA-N |
Isomeric SMILES |
CC(C)(C)S(=O)N[C@H](C#C[Si](C)(C)C)C1CCC(CC1)(F)F |
Canonical SMILES |
CC(C)(C)S(=O)NC(C#C[Si](C)(C)C)C1CCC(CC1)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



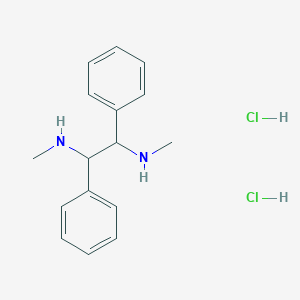
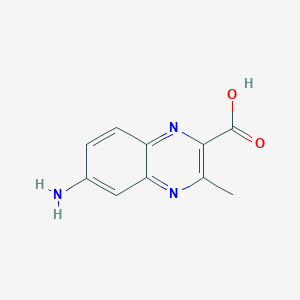
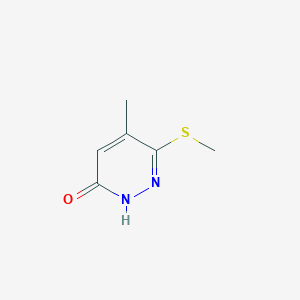

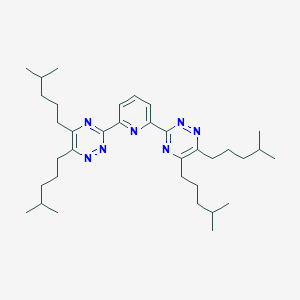
![1-Chloro-5,5-diphenyl-5H-dibenzo[b,d]silole](/img/structure/B12966351.png)
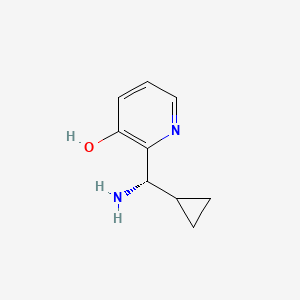

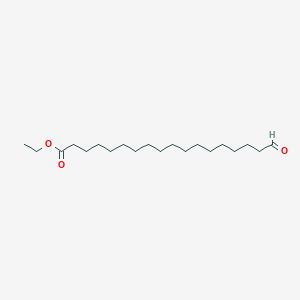

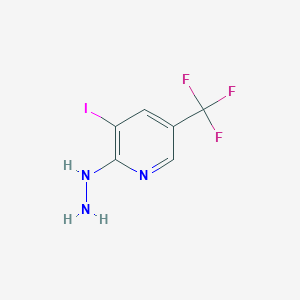
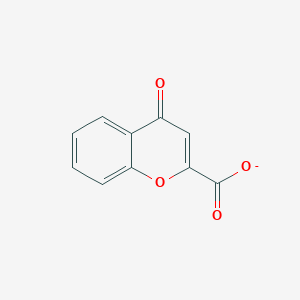
![tert-Butyl 8-hydroxy-2-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate](/img/structure/B12966387.png)
